Linotroban
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Overview
Description
Linotroban is a small molecule drug known for its role as a selective thromboxane A2 receptor antagonist. It has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in preventing thrombosis. The molecular formula of this compound is C14H15NO5S2, and it is also known by its chemical name, 2-(2-hydroxyethoxy)thiophene-3-carboxylic acid 4-methoxyphenyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linotroban involves several key steps:
Formation of 2-(2-hydroxyethoxy)thiophene: This is achieved by reacting 2-bromothiophene with the monosodium salt of ethylene glycol.
Condensation Reaction: The resulting 2-(2-hydroxyethoxy)thiophene is then condensed with 3,4-dihydro-2H-pyran using p-toluenesulfonic acid in tetrahydrofuran (THF) as a solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity of reagents, controlling reaction temperatures, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Linotroban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides are typically employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Linotroban serves as a model compound for studying selective thromboxane A2 receptor antagonists.
Biology: It is used to investigate the role of thromboxane A2 in platelet aggregation and cardiovascular diseases.
Industry: While its industrial applications are limited, this compound’s synthesis and reactions provide valuable insights for pharmaceutical manufacturing.
Mechanism of Action
Linotroban exerts its effects by selectively antagonizing the thromboxane A2 receptor (TBXA2R). This receptor is involved in platelet aggregation and vasoconstriction. By blocking TBXA2R, this compound inhibits platelet aggregation and reduces the risk of thrombosis . The molecular targets and pathways involved include the inhibition of thromboxane A2-mediated signaling, leading to decreased platelet activation and aggregation.
Comparison with Similar Compounds
Linotroban is unique among thromboxane A2 receptor antagonists due to its specific chemical structure and high selectivity for TBXA2R. Similar compounds include:
Picotamide: Another thromboxane A2 receptor antagonist with a different chemical structure.
Ifetroban: A selective thromboxane A2 receptor antagonist with similar therapeutic applications.
Seratrodast: A thromboxane A2 receptor antagonist used primarily in the treatment of asthma.
This compound stands out due to its specific structural features, which confer high selectivity and potency in inhibiting thromboxane A2-mediated platelet aggregation .
Properties
CAS No. |
141443-73-4 |
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Molecular Formula |
C14H15NO5S2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17) |
InChI Key |
ISSKMEQROMFEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |
Origin of Product |
United States |
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